molecular formula C10H14BrN3O B13341067 3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one

3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one

Cat. No.: B13341067
M. Wt: 272.14 g/mol
InChI Key: LUEGOHNFNFSJQJ-UHFFFAOYSA-N
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Description

3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-butylamine with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with antimicrobial, antiviral, and anticancer properties.

    Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-butyl-2-methyl-3-(3-(phenoxymethyl)isoxazol-5-yl)-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one
  • Imidazo[1,5-a]pyridine derivatives
  • Imidazole N-oxides

Uniqueness

3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the butyl group enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-6-butyl-2-methyl-5H-imidazo[1,5-a]imidazol-7-one

InChI

InChI=1S/C10H14BrN3O/c1-3-4-5-13-6-14-8(11)7(2)12-9(14)10(13)15/h3-6H2,1-2H3

InChI Key

LUEGOHNFNFSJQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN2C(=C(N=C2C1=O)C)Br

Origin of Product

United States

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